Cas no 17283-87-3 (Benzoic acid,2-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]carbonyl]-)
![Benzoic acid,2-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]carbonyl]- structure](https://it.kuujia.com/scimg/cas/17283-87-3x500.png)
17283-87-3 structure
Nome del prodotto:Benzoic acid,2-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]carbonyl]-
Benzoic acid,2-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]carbonyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]carbonyl]-
- (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid
- 2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid
- 2-{[(1S)-4-amino-1-carboxy-4-oxobutyl]carbamoyl}benzoic acid (non-preferred name)
- alpha-N-Phthaloylglutamine
- Benzoic acid, 2-(((4-amino-1-carboxy-4-oxobutyl)amino)carbonyl)-, (S)-
- N-alpha-Phthaloyl glutamine
- WU-366
- DTXSID70938220
- 2-[[(1S)-4-amino-1-carboxy-4-oxobutyl]carbamoyl]benzoic acid
- 17283-87-3
- K2FTZ6268F
- N-Phthaloylglutamine
- 2-{[(1-Carboxy-4-hydroxy-4-iminobutyl)imino](hydroxy)methyl}benzoic acid
- UNII-K2FTZ6268F
- 2-((((1S)-4-AMINO-1-CARBOXY-4-OXOBUTYL)AMINO)CARBONYL)BENZOIC ACID
- Glutamine, N2-(o-carboxybenzoyl)-, L-
- BENZOIC ACID, 2-((((1S)-4-AMINO-1-CARBOXY-4-OXOBUTYL)AMINO)CARBONYL)-
-
- Inchi: InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)
- Chiave InChI: ZIMWCUUEMGFXNW-UHFFFAOYSA-N
- Sorrisi: NC(=O)CCC(NC(C1C=CC=CC=1C(O)=O)=O)C(O)=O
Proprietà calcolate
- Massa esatta: 294.08522
- Massa monoisotopica: 294.085
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 436
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 147A^2
- XLogP3: -0.4
Proprietà sperimentali
- Densità: 1.441
- Punto di ebollizione: 724.6°Cat760mmHg
- Punto di infiammabilità: 392°C
- Indice di rifrazione: 1.606
- PSA: 146.79
Benzoic acid,2-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]carbonyl]- Letteratura correlata
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
17283-87-3 (Benzoic acid,2-[[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]carbonyl]-) Prodotti correlati
- 2029153-87-3(3-(5-fluoro-2-nitrophenyl)prop-2-enal)
- 1806922-95-1(Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-4-acetate)
- 898639-10-6(1-(3-methyl-4-propoxybenzenesulfonyl)piperidine)
- 2228466-53-1(1-(2,5-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one)
- 2097865-17-1(6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane)
- 526-08-9(Sulfaphenazole)
- 31251-43-1(10-Chloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one)
- 2122263-11-8(1H-Pyrazole-3-carboxylic acid, 5-amino-4-methyl-1-(tetrahydro-2H-pyran-4-yl)-, ethyl ester)
- 2228264-81-9(4-(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethyl)piperidine)
- 2248411-14-3(6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso